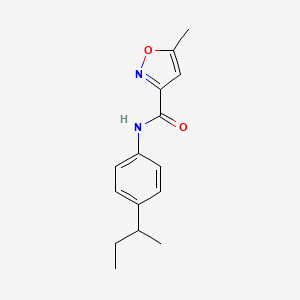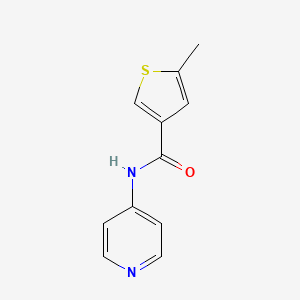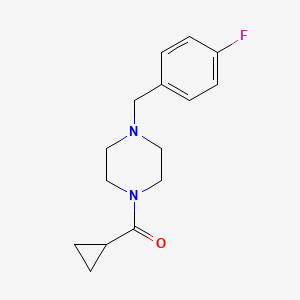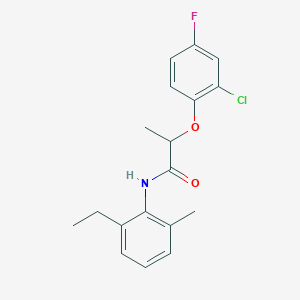
N-(4-sec-butylphenyl)-5-methyl-3-isoxazolecarboxamide
Overview
Description
N-(4-sec-butylphenyl)-5-methyl-3-isoxazolecarboxamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BAY 11-7082 is a potent inhibitor of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation, immunity, and cell survival.
Mechanism of Action
N-(4-sec-butylphenyl)-5-methyl-3-isoxazolecarboxamide 11-7082 is a potent inhibitor of NF-κB, a transcription factor that plays a crucial role in inflammation, immunity, and cell survival. NF-κB is activated by various stimuli, including cytokines, growth factors, and microbial products, and regulates the expression of genes involved in inflammation, cell survival, and immune response. The inhibition of NF-κB by this compound 11-7082 leads to the downregulation of genes involved in inflammation and cell survival, resulting in the induction of apoptosis in cancer cells and the suppression of inflammation in inflammatory diseases.
Biochemical and Physiological Effects
This compound 11-7082 has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound 11-7082 inhibits the activation of NF-κB and downregulates the expression of genes involved in inflammation and cell survival. In vivo studies have shown that this compound 11-7082 has anti-inflammatory effects in animal models of rheumatoid arthritis and inflammatory bowel disease. This compound 11-7082 has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models of cancer.
Advantages and Limitations for Lab Experiments
N-(4-sec-butylphenyl)-5-methyl-3-isoxazolecarboxamide 11-7082 has several advantages and limitations for lab experiments. The advantages of this compound 11-7082 include its potent inhibition of NF-κB, its relatively simple synthesis method, and its potential therapeutic applications in various diseases. The limitations of this compound 11-7082 include its potential toxicity and its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
N-(4-sec-butylphenyl)-5-methyl-3-isoxazolecarboxamide 11-7082 has significant potential for future research and development in various fields. Some of the future directions for this compound 11-7082 include:
1. Development of this compound 11-7082 analogs with improved pharmacokinetics and bioavailability.
2. Investigation of the potential neuroprotective effects of this compound 11-7082 in neurodegenerative disorders.
3. Study of the potential synergistic effects of this compound 11-7082 with other drugs in cancer therapy.
4. Investigation of the potential role of this compound 11-7082 in the regulation of autophagy and apoptosis.
5. Development of this compound 11-7082 as a potential therapeutic agent for viral infections.
Conclusion
This compound 11-7082 is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound 11-7082 is a potent inhibitor of NF-κB, a transcription factor that plays a crucial role in inflammation, immunity, and cell survival. The inhibition of NF-κB by this compound 11-7082 has been shown to have anti-inflammatory effects, induce apoptosis in cancer cells, and potentially have neuroprotective effects in neurodegenerative disorders. While this compound 11-7082 has several advantages for lab experiments, including its potent inhibition of NF-κB and relatively simple synthesis method, it also has limitations, including its potential toxicity and limited solubility in water. Future research directions for this compound 11-7082 include the development of analogs with improved pharmacokinetics and bioavailability, investigation of its potential synergistic effects with other drugs, and its potential role in the regulation of autophagy and apoptosis.
Scientific Research Applications
N-(4-sec-butylphenyl)-5-methyl-3-isoxazolecarboxamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The inhibition of NF-κB by this compound 11-7082 has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound 11-7082 has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. This compound 11-7082 has also been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(4-butan-2-ylphenyl)-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-4-10(2)12-5-7-13(8-6-12)16-15(18)14-9-11(3)19-17-14/h5-10H,4H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEGFZOHRQBYQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B4432255.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-4-propylbenzamide](/img/structure/B4432271.png)
![N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B4432272.png)
![8-[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B4432278.png)
![N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide](/img/structure/B4432285.png)
![2-(4-bromophenyl)-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B4432287.png)
![1-[2-(2-methylphenoxy)propanoyl]piperidine](/img/structure/B4432288.png)

![2-chloro-6-fluoro-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4432297.png)
![5-chloro-N-{4-[(methylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4432301.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4432307.png)


